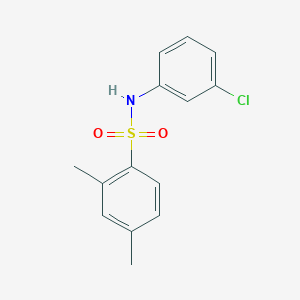![molecular formula C21H20N2O3S B281622 N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC745887, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a unique mechanism of action that involves the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are essential for cell division and movement. By inhibiting tubulin polymerization, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide disrupts the normal functioning of the cytoskeleton and leads to cell death.
Biochemical and Physiological Effects
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a range of biochemical and physiological effects that make it a promising candidate for further study. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a unique mechanism of action that makes it a promising candidate for further study. However, there are also some limitations to its use. N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it challenging to work with in cell culture studies.
Orientations Futures
There are several future directions for research on N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is in the development of analogs of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide and to identify potential targets for its use in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide in animal models and in clinical trials.
Méthodes De Synthèse
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form a benzoxazole intermediate. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with sulfuric acid to form N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Applications De Recherche Scientifique
N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in scientific research, particularly in the areas of cancer and neurodegenerative diseases. It has been shown to have cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H20N2O3S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N,1-diethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-3-22-18-13-14-19(16-11-8-12-17(20(16)18)21(22)24)27(25,26)23(4-2)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3 |
Clé InChI |
LKYVOERUVSUMMV-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC)C4=CC=CC=C4)C=CC=C3C1=O |
SMILES canonique |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC)C4=CC=CC=C4)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281541.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,6-trimethylphenyl)sulfonyl]benzamide](/img/structure/B281542.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)